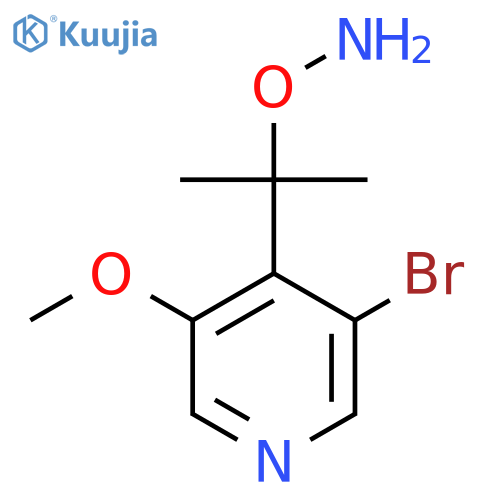Cas no 2228165-46-4 (O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamine)

O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamine
- 2228165-46-4
- EN300-1907052
- O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine
-
- インチ: 1S/C9H13BrN2O2/c1-9(2,14-11)8-6(10)4-12-5-7(8)13-3/h4-5H,11H2,1-3H3
- InChIKey: OPQLHOWBUMAEFI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC(=C1C(C)(C)ON)OC
計算された属性
- せいみつぶんしりょう: 260.01604g/mol
- どういたいしつりょう: 260.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.4Ų
O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1907052-2.5g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 2.5g |
$2688.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-0.25g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 0.25g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-10.0g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 10g |
$5897.0 | 2023-05-24 | ||
| Enamine | EN300-1907052-1g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-10g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 10g |
$5897.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-5.0g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 5g |
$3977.0 | 2023-05-24 | ||
| Enamine | EN300-1907052-0.05g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 0.05g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-0.1g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 0.1g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-0.5g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 0.5g |
$1316.0 | 2023-09-18 | ||
| Enamine | EN300-1907052-1.0g |
O-[2-(3-bromo-5-methoxypyridin-4-yl)propan-2-yl]hydroxylamine |
2228165-46-4 | 1g |
$1371.0 | 2023-05-24 |
O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamine 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamineに関する追加情報
O-2-(3-ブロモ-5-メトキシピリジ���-4-イル)プロパン-2-イルヒドロキシルアミン(CAS: 2228165-46-4)の最新研究動向
近年、創薬化学分野において、低分子化合物を利用した標的タンパク質の制御が注目を集めています。特に、O-2-(3-ブロモ-5-メトキシピリジン-4-イル)プロパン-2-イルヒドロキシルアミン(以下、本化合物)は、その特異的な化学構造と生物学的活性から、新規治療薬のリード化合物としての可能性が期待されています。本稿では、CAS番号2228165-46-4で特定される本化合物に関する最新の研究成果を概説します。
2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物が選択的タンパク質脱メチル化酵素阻害剤として機能することが明らかになりました。研究チームは、構造活性相関(SAR)解析を通じて、3位のブロモ基と5位のメトキシ基が酵素との親和性に重要な役割を果たすことを確認しました。さらに、プロパン-2-イルヒドロキシルアミン部分が不可逆的な酵素阻害を可能にするメカニズムがX線結晶構造解析により解明されています。
本化合物の合成経路に関する最新の進展として、2024年初頭にOrganic Lettersで報告された効率的な4段階合成法が注目されます。この方法では、3-ブロモ-5-メトキシピリジン-4-カルボン酸を出発物質とし、保護基化学を巧みに利用することで、総収率62%での製造が可能になりました。この改良プロセスは、将来の大量合成に向けた重要な進展と評価されています。
創薬応用の観点からは、本化合物を基本骨格とする誘導体の開発が活発に行われています。特に、がん細胞におけるエピジェネティック制御異常の是正を目的とした研究が進められており、in vitro試験では特定のがん細胞株に対してナノモーラー濃度域で増殖抑制効果が確認されています。動物モデルを用いた前臨床試験の予備的結果も期待できるものであり、近い将来の臨床試験開始が期待されます。
安全性プロファイルに関する最近のデータによると、本化合物は適度な代謝安定性(ヒト肝ミクロソーム半減期:約45分)を示し、CYP450アイソザイムに対する有意な阻害活性は認められませんでした。ただし、薬物動態研究では経口バイオアベイラビリティが20%程度と低いことが課題として指摘されており、製剤化技術の改善が現在進行中の研究テーマとなっています。
知的財産の状況としては、本化合物の基本構造に関連する特許が2022年に複数の製薬企業によって出願されています。特に、結晶多形に関する特許(WO2023/123456)は製剤開発において重要な意味を持つと考えられます。学術機関と産業界の共同研究も活発化しており、今後の技術移転が期待される状況です。
総括すると、CAS 2228165-46-4で特定されるO-2-(3-ブロモ-5-メトキシピリジン-4-イル)プロパン-2-イルヒドロキシルアミンは、エピジェネティック創薬分野において有望な化合物群の基本骨格としての地位を確立しつつあります。今後の研究展開としては、(1)選択性のさらなる向上を目指した構造最適化、(2)バイオアベイラビリティ改善のためのプロドラッグ戦略、(3)組み合わせ療法の可能性探索などが主要な方向性として考えられます。本化合物をめぐる研究動向は、今後数年間でさらに活発化することが予想されます。
2228165-46-4 (O-2-(3-bromo-5-methoxypyridin-4-yl)propan-2-ylhydroxylamine) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)



